8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a fused imidazole-purine-dione scaffold. Key structural features include:
- Positions 1, 6, 7: Methyl groups, enhancing lipophilicity and steric bulk.
- Position 3: A 2-methylbenzyl substituent, which may influence receptor binding and metabolic stability.
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-14-8-5-6-9-17(14)12-27-21(29)19-20(25(4)23(27)30)24-22-26(13-18-10-7-11-31-18)15(2)16(3)28(19)22/h5-11H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQODMFUGBYXYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(N4CC5=CC=CO5)C)C)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazo[2,1-f]purine-dione Framework
The tricyclic core is constructed through cyclization reactions. A validated approach involves reacting 7-(3-chloropropyl)-8-bromotheophylline (2 ) with amines under reflux in polar solvents (e.g., ethanol or DMF). For the target compound, substituting the amine with a furan-2-ylmethylamine derivative could yield the 8-position substituent.
- Reactant : 7-(3-chloropropyl)-8-bromotheophylline (2 mmol)
- Reagent : Furan-2-ylmethylamine (4–66 mmol excess)
- Conditions : Reflux in ethanol for 5–15 hours
- Workup : Precipitation, purification via HCl/NaOH washes, crystallization
This method achieved yields of 68–91% for analogous compounds, with purity confirmed by HPLC and NMR.
Optimization and Challenges
Regioselectivity Control
Competing alkylation at N7 vs. N9 necessitates protecting groups. For example, transient protection of N7 with a Boc group ensures selective substitution at N8.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reactivity but risk decomposition above 100°C. Ethanol/water mixtures balance solubility and stability.
Catalytic Enhancements
Phase-transfer catalysts (e.g., TBAB) improve reaction rates for hydrophobic intermediates.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18 column, MeCN/H2O gradient) confirmed >98% purity, with tR = 12.7 min.
Chemical Reactions Analysis
8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it has been studied for its potential use in bioluminescence imaging, particularly in the development of novel furimazine derivatives for nanoluciferase bioluminescence . In medicine, it is being explored for its potential anticancer properties, as it can target specific molecular pathways involved in cancer cell proliferation . Additionally, it has industrial applications in the production of bio-based chemicals and materials .
Mechanism of Action
The mechanism of action of 8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. In bioluminescence applications, it acts as a substrate for nanoluciferase, producing light through a chemical reaction. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity.
Structural Modifications and Activity Trends
- Isoquinolinyl-alkyl (): Enhances PDE4B1 inhibition (Ki < 100 nM) due to extended aromaticity and hydrogen-bonding capability .
Position 8 :
Methylation Patterns :
- 1,6,7-Trimethyl (target): Higher steric bulk compared to 1,3-dimethyl (), possibly reducing off-target receptor interactions .
Biological Activity
Structural Overview
The compound belongs to the class of imidazopyridines and features several functional groups that contribute to its biological properties. Its structure can be represented as follows:
Key Structural Features:
- Furan ring : Known for its role in enhancing biological activity.
- Imidazo[2,1-f]purine core : A common scaffold in bioactive compounds.
- Trimethyl and methylbenzyl substituents : These groups may influence pharmacokinetics and receptor interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this imidazo[2,1-f]purine derivative exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds structurally related to this imidazo[2,1-f]purine have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds often range from 0.01 µM to 0.46 µM, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF-7 | 0.01 |
| Example B | HCT116 | 0.39 |
| Example C | HepG2 | 0.71 |
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Kinases : Similar derivatives have been shown to inhibit key kinases involved in cell proliferation.
- Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Compounds have been reported to cause cell cycle arrest at various phases, particularly the S phase .
Antiviral Activity
Emerging evidence suggests that imidazo[2,1-f]purine derivatives may also possess antiviral properties. For example:
- HIV and Other Viruses : Some studies have demonstrated that similar compounds exhibit inhibitory effects on viral replication in vitro, with EC50 values ranging from 130 µM to 263 µM against specific viral targets .
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[2,1-f]purine derivatives and evaluated their anticancer activities against multiple cell lines. The study found that the compound exhibited significant growth inhibition in MCF-7 cells with an IC50 value of 0.01 µM, demonstrating its potential as a lead compound for further development.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of imidazo[2,1-f]purines revealed that these compounds could inhibit Aurora-A kinase activity with an IC50 value of 0.16 µM. This inhibition was linked to the induction of apoptosis in cancer cells, providing a dual mechanism of action through both direct kinase inhibition and triggering cellular death pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
